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Introduction
Centrosomal Protein 120 (CEP120) is a key regulator of centriole biogenesis, cilia formation,

and microtubule stability. Its dysregulation has been implicated in various human diseases,

including ciliopathies like Joubert syndrome and Jeune asphyxiating thoracic dystrophy. The

generation of stable cell lines with depleted CEP120 expression is a critical tool for

investigating its role in cellular processes and for the development of potential therapeutic

interventions. These application notes provide detailed protocols for creating and validating

stable CEP120 knockdown cell lines using short hairpin RNA (shRNA) delivered via lentiviral

vectors.

Core Concepts
Stable knockdown of a target gene is achieved by introducing a vector that continuously

expresses an shRNA molecule. This shRNA is processed by the cell's RNA interference (RNAi)

machinery to produce a small interfering RNA (siRNA) that specifically targets the mRNA of the

gene of interest for degradation, leading to a sustained reduction in protein expression.

Lentiviral vectors are a common and effective method for delivering the shRNA construct into a

wide range of cell types, as they can integrate into the host cell's genome, ensuring long-term

expression.
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Data Summary: Quantitative Effects of CEP120
Knockdown
The following table summarizes quantitative data from studies investigating the effects of

CEP120 knockdown on various cellular phenotypes.

Parameter Cell Line Method Result Reference

Knockdown

Efficiency

(mRNA)

Retinal Pigment

Epithelial (RPE)

cells

shRNA ~80% reduction [1]

Knockdown

Efficiency

(Protein)

Gastric Cancer

(BGC823) cells
Lenti-shCEP120

Visibly significant

reduction by

Western Blot

[2]

Cilia Formation

Mouse

Embryonic

Fibroblasts

(MEFs)

siRNA
>60% decrease

in ciliated cells
[3]

Cilia Length

Mouse

Embryonic

Fibroblasts

(MEFs)

siRNA

Aberrant cilia

length observed

in remaining

ciliated cells

[4]

Centrosome

Amplification

Gastric Cancer

(BGC823) cells
Lenti-shCEP120

Significant

inhibition of

centrosome

amplification

[2]

Cell Proliferation
Gastric Cancer

(BGC823) cells
Lenti-shCEP120

Significant

inhibition of cell

proliferation

[2]

Cell Migration

and Invasion

Gastric Cancer

(BGC823) cells
Lenti-shCEP120

Significant

restraint of

migration and

invasion

[2]
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Signaling Pathways and Experimental Workflows
CEP120 Signaling Pathway in Centriole Biogenesis and
Ciliogenesis
The following diagram illustrates the central role of CEP120 in regulating key cellular

processes. CEP120 is a critical component of the centrosome, where it interacts with several

proteins to control centriole duplication and the formation of cilia. Its interaction with Polo-like

kinase 4 (PLK4) is essential for initiating centriole duplication. CEP120 also plays a role in

microtubule dynamics through its association with Transforming Acidic Coiled-Coil containing

protein 3 (TACC3). Furthermore, for proper cilia formation, CEP120 interacts with C2CD3 and

Talpid3, which are crucial for the assembly of centriole appendages that are prerequisites for

ciliogenesis.
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Caption: CEP120 signaling in key cellular processes.

Experimental Workflow for Generating Stable
Knockdown Cell Lines
This workflow outlines the major steps involved in creating and validating stable CEP120

knockdown cell lines using a lentiviral shRNA approach. The process begins with the design of

shRNA sequences targeting CEP120 and cloning them into a lentiviral vector. The resulting

plasmids are then used to produce lentiviral particles in packaging cells. These viral particles

are subsequently used to transduce the target cell line. Following transduction, cells that have

successfully integrated the shRNA construct are selected using an appropriate antibiotic.

Finally, the efficiency of CEP120 knockdown is validated at both the mRNA and protein levels.
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Caption: Workflow for stable knockdown cell line creation.

Experimental Protocols
Protocol 1: Lentiviral-shRNA Production and
Transduction
This protocol describes the generation of lentiviral particles carrying the CEP120 shRNA and

their use to transduce a target cell line.
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Materials:

HEK293T cells

Lentiviral vector containing CEP120 shRNA (and a non-targeting control shRNA)

Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

Transfection reagent

High-glucose DMEM with 10% FBS

Target cell line

Polybrene

Puromycin

Procedure:

Lentivirus Production:

Day 1: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day

of transfection.

Day 2: Co-transfect the HEK293T cells with the CEP120 shRNA lentiviral vector, psPAX2,

and pMD2.G plasmids using a suitable transfection reagent according to the

manufacturer's instructions.

Day 3: Change the medium 12-16 hours post-transfection.

Day 4 & 5: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-

transfection. Pool the harvests and centrifuge at 500 x g for 10 minutes to pellet cell

debris. The supernatant can be filtered through a 0.45 µm filter and used immediately or

stored at -80°C.

Lentiviral Transduction:
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Day 1: Seed the target cells in a 6-well plate so they reach 50-70% confluency on the day

of transduction.

Day 2: Remove the culture medium and add fresh medium containing the desired amount

of lentiviral supernatant and polybrene (typically 4-8 µg/mL).

Day 3: After 12-24 hours of incubation, replace the virus-containing medium with fresh

complete medium.

Day 4 onwards: Begin antibiotic selection (e.g., puromycin). The optimal concentration of

the antibiotic should be predetermined for each cell line by performing a kill curve.

Selection of Stable Cells:

Culture the transduced cells in the presence of the selection antibiotic, replacing the

medium every 2-3 days.

Continue selection until non-transduced control cells are completely eliminated.

Expand the surviving polyclonal population or perform single-cell cloning to establish

monoclonal cell lines.

Protocol 2: Validation of CEP120 Knockdown
This protocol details the methods for confirming the reduction of CEP120 expression at the

mRNA and protein levels.

1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:

Materials:

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Primers for CEP120 and a housekeeping gene (e.g., GAPDH, ACTB)
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Procedure:

Isolate total RNA from both the CEP120 knockdown and control cell lines using a

commercial RNA extraction kit.

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Perform qPCR using a suitable master mix and primers for CEP120 and the housekeeping

gene.

Analyze the data using the ΔΔCt method to determine the relative fold change in CEP120

mRNA expression in the knockdown cells compared to the control cells. A knockdown of

≥70% is generally considered effective.[5]

2. Western Blot for Protein Level Analysis:

Materials:

RIPA buffer with protease inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against CEP120

Primary antibody against a loading control (e.g., β-actin, GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:
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Lyse the CEP120 knockdown and control cells in RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-CEP120 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against a loading control to ensure equal

protein loading.

Quantify the band intensities to determine the percentage of CEP120 protein reduction.

Troubleshooting
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Problem Possible Cause Suggestion

Low lentiviral titer

Suboptimal HEK293T cell

health or transfection

efficiency.

Ensure HEK293T cells are

healthy and at the correct

confluency. Optimize the DNA-

to-transfection reagent ratio.

Low transduction efficiency
Low viral titer. Presence of

inhibitors in the medium.

Concentrate the viral

supernatant. Ensure the

medium does not contain

components that inhibit viral

entry.

High cell death during

antibiotic selection

Antibiotic concentration is too

high.

Perform a kill curve to

determine the lowest effective

concentration of the antibiotic

for your specific cell line.

No or low knockdown

efficiency
Ineffective shRNA sequence.

Test multiple shRNA

sequences targeting different

regions of the CEP120 mRNA.

Discrepancy between mRNA

and protein knockdown

High stability of the CEP120

protein.

Allow for a longer period of

knockdown before assessing

protein levels. A significant

reduction in mRNA may not

immediately translate to a

proportional decrease in a

long-lived protein.[6]

Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for

the successful generation and validation of stable CEP120 knockdown cell lines. These cellular

models are invaluable for elucidating the multifaceted roles of CEP120 in health and disease,

and for the screening and development of novel therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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